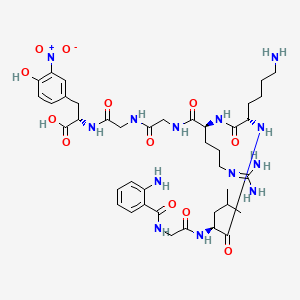
Abz-Gly-Leu-Lys-Arg-Gly-Gly-3-(NO2)Tyr
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Abz-Gly-Leu-Lys-Arg-Gly-Gly-3-(NO2)Tyr is a synthetic peptide substrate used primarily in biochemical research. It is known for its role as a substrate for the West Nile Virus (WNV) NS2B-NS3 protease, which is crucial for the development of selective inhibitors for this protease .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Abz-Gly-Leu-Lys-Arg-Gly-Gly-3-(NO2)Tyr typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is coupled to the chain using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers and large-scale purification systems are employed to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Abz-Gly-Leu-Lys-Arg-Gly-Gly-3-(NO2)Tyr can undergo various chemical reactions, including:
Oxidation: The nitro group (NO2) can be reduced to an amino group (NH2) under specific conditions.
Hydrolysis: The peptide bonds can be hydrolyzed by proteases or under acidic or basic conditions.
Substitution: The aromatic ring of the tyrosine residue can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Hydrolysis: Acidic conditions (e.g., HCl) or basic conditions (e.g., NaOH) are commonly used.
Substitution: Electrophilic reagents like bromine (Br2) or nitrating agents (HNO3) can be employed.
Major Products
Reduction: Conversion of the nitro group to an amino group.
Hydrolysis: Breakdown into smaller peptides or amino acids.
Substitution: Introduction of new functional groups on the aromatic ring.
Applications De Recherche Scientifique
Abz-Gly-Leu-Lys-Arg-Gly-Gly-3-(NO2)Tyr has several applications in scientific research:
Biochemistry: Used as a substrate to study the activity of proteases, particularly the WNV NS2B-NS3 protease.
Drug Development: Helps in the development of selective inhibitors for viral proteases, which can be potential antiviral drugs.
Molecular Biology: Utilized in assays to monitor protease activity and to screen for protease inhibitors.
Medical Research: Contributes to understanding the mechanisms of viral infections and the development of therapeutic strategies.
Mécanisme D'action
Abz-Gly-Leu-Lys-Arg-Gly-Gly-3-(NO2)Tyr acts as a substrate for the WNV NS2B-NS3 protease. The protease cleaves the peptide bond between specific amino acids, leading to the release of a fluorescent signal from the Abz (aminobenzoyl) group. This cleavage event is crucial for studying the protease’s activity and for developing inhibitors that can block this activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Abz-Nle-Lys-Arg-Arg-Ser-3-(NO2)Tyr: Another substrate for WNV NS2B-NS3 protease, used for similar research purposes.
Abz-Gly-Leu-Lys-Arg-Gly-Gly-3-(NO2)Tyr acetate: The acetate salt form of the compound, used interchangeably in research.
Uniqueness
This compound is unique due to its specific sequence and the presence of the nitrotyrosine residue, which allows for the detection of protease activity through fluorescence. This makes it a valuable tool in biochemical assays and drug development .
Propriétés
Formule moléculaire |
C40H59N13O12 |
|---|---|
Poids moléculaire |
914.0 g/mol |
Nom IUPAC |
(2S)-2-[[2-[[2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[2-[(2-aminobenzoyl)amino]acetyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]acetyl]amino]-3-(4-hydroxy-3-nitrophenyl)propanoic acid |
InChI |
InChI=1S/C40H59N13O12/c1-22(2)16-28(49-34(57)21-47-35(58)24-8-3-4-9-25(24)42)38(61)52-27(10-5-6-14-41)37(60)51-26(11-7-15-45-40(43)44)36(59)48-19-32(55)46-20-33(56)50-29(39(62)63)17-23-12-13-31(54)30(18-23)53(64)65/h3-4,8-9,12-13,18,22,26-29,54H,5-7,10-11,14-17,19-21,41-42H2,1-2H3,(H,46,55)(H,47,58)(H,48,59)(H,49,57)(H,50,56)(H,51,60)(H,52,61)(H,62,63)(H4,43,44,45)/t26-,27-,28-,29-/m0/s1 |
Clé InChI |
JVUMQFRRYJCIMP-DZUOILHNSA-N |
SMILES isomérique |
CC(C)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)NCC(=O)N[C@@H](CC1=CC(=C(C=C1)O)[N+](=O)[O-])C(=O)O)NC(=O)CNC(=O)C2=CC=CC=C2N |
SMILES canonique |
CC(C)CC(C(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)NCC(=O)NC(CC1=CC(=C(C=C1)O)[N+](=O)[O-])C(=O)O)NC(=O)CNC(=O)C2=CC=CC=C2N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















